Cas no 1417793-23-7 (tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate)

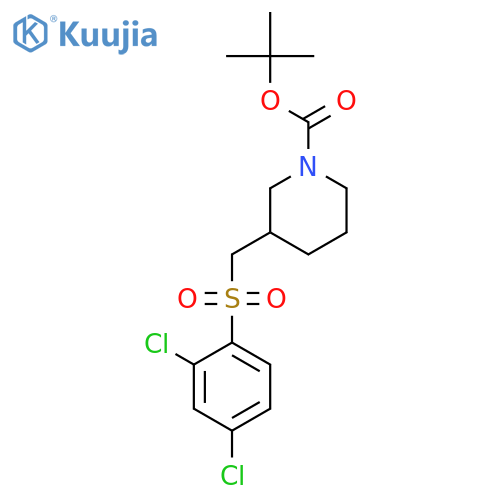

1417793-23-7 structure

商品名:tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

- 3-(2,4-Dichloro-benzenesulfonylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- AKOS024463082

- tert-Butyl3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

- DB-217576

- 1417793-23-7

- tert-butyl 3-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine-1-carboxylate

-

- MDL: MFCD22631631

- インチ: InChI=1S/C17H23Cl2NO4S/c1-17(2,3)24-16(21)20-8-4-5-12(10-20)11-25(22,23)15-7-6-13(18)9-14(15)19/h6-7,9,12H,4-5,8,10-11H2,1-3H3

- InChIKey: PLMGYGOOBUEQLG-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CC(CS(=O)(C2=CC=C(Cl)C=C2Cl)=O)CCC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 407.0724848g/mol

- どういたいしつりょう: 407.0724848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 72.1Ų

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A268117-1g |

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

1417793-23-7 | 95+% | 1g |

$630.0 | 2024-04-23 | |

| Chemenu | CM180019-1g |

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

1417793-23-7 | 95% | 1g |

$754 | 2021-08-05 | |

| Chemenu | CM180019-1g |

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

1417793-23-7 | 95% | 1g |

$624 | 2023-01-09 | |

| Alichem | A129005036-1g |

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

1417793-23-7 | 95% | 1g |

$707.41 | 2022-04-02 |

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1417793-23-7 (tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1417793-23-7)tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):567.0